![molecular formula C11H12FN3O B1359982 {2-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine CAS No. 1142210-87-4](/img/structure/B1359982.png)

{2-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

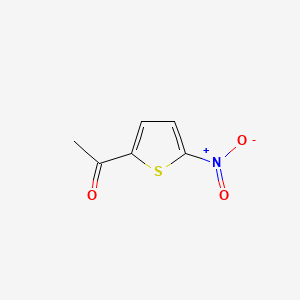

{2-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine, or 2F-EMA, is an organic compound with a variety of uses in scientific research. It is a fluorinated derivative of ethylmethylamine, an amine compound with a wide variety of applications in organic synthesis. 2F-EMA has been used as a building block in the synthesis of other compounds, and has also been studied for its potential use in drug delivery systems and as a pharmaceutical intermediate.

Scientific Research Applications

Oxadiazole Derivatives in Medicinal Chemistry

Oxadiazole derivatives, such as 1,3,4-oxadiazole, have garnered attention in medicinal chemistry due to their wide range of therapeutic potentials. The structural feature of the 1,3,4-oxadiazole ring, with pyridine-type nitrogen atoms, facilitates effective binding with various enzymes and receptors in biological systems. This unique interaction through numerous weak interactions makes 1,3,4-oxadiazole derivatives potent candidates for developing new medicinal agents across a spectrum of diseases. Research highlights their application in treating cancers, infections, and inflammatory conditions, among others, underscoring their significance in drug development (Verma et al., 2019).

Oxadiazole Compounds in Pharmacology

The pharmacological landscape has been enriched by the inclusion of oxadiazole compounds, notably the 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives. Their favorable physical, chemical, and pharmacokinetic properties significantly enhance their pharmacological activities, contributing to their versatility as therapeutic agents. The ability of these compounds to form hydrogen bond interactions with biomacromolecules increases their pharmacological efficacy, making them valuable in the design and synthesis of new drugs for various ailments (Wang et al., 2022).

Biological Roles of 1,3,4-Oxadiazoles

The biological significance of 1,3,4-oxadiazoles extends beyond their therapeutic applications. These compounds play crucial roles in developing new medicinal species for treating numerous diseases. The innovative synthesis methods for 1,3,4-oxadiazole derivatives and their medicinal applications have been a focal point of research, leading to the exploration of new therapeutic species beneficial to society (Nayak & Poojary, 2019).

Antiparasitic Applications

The heterocyclic oxadiazole rings, including the 1,2,4- and 1,3,4-oxadiazoles, have been identified as potent scaffolds in the development of antiparasitic agents. Their structural and reactivity differences make them suitable for designing new drugs to treat parasitic infections, highlighting their potential in addressing global health challenges related to parasitic diseases (Pitasse-Santos et al., 2017).

Mechanism of Action

Target of Action

It is suggested that the compound may be involved in the modulation of premature translation termination or nonsense-mediated mrna decay .

Mode of Action

It is suggested that the compound may interact with its targets to modulate premature translation termination or nonsense-mediated mRNA decay .

Biochemical Pathways

The compound is suggested to have a role in the regulation of mRNA decay, which could potentially affect various downstream cellular processes .

Result of Action

It is suggested that the compound may have a role in the treatment, prevention, or management of diseases ameliorated by modulation of premature translation termination or nonsense-mediated mrna decay .

properties

IUPAC Name |

2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-N-methylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN3O/c1-13-7-6-10-14-11(16-15-10)8-4-2-3-5-9(8)12/h2-5,13H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGRKRQBJDMVDIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=NOC(=N1)C2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{2-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-N-methylpropan-2-amine](/img/structure/B1359900.png)

![1-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid](/img/structure/B1359903.png)